dimethyl 2-(1-acryloyl-6-(ethyloxy)-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate
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Overview
Description
Dimethyl 2-(1-acryloyl-6-(ethyloxy)-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of dimethyl 2-(1-acryloyl-6-(ethyloxy)-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate involves several steps. The synthetic route typically starts with the preparation of the quinoline derivative, followed by the introduction of the acryloyl group and the dithiole moiety. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Dimethyl 2-(1-acryloyl-6-(ethyloxy)-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Addition: The acryloyl group allows for addition reactions, such as Michael addition, where nucleophiles add to the double bond.
Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed .
Scientific Research Applications
Dimethyl 2-(1-acryloyl-6-(ethyloxy)-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism by which dimethyl 2-(1-acryloyl-6-(ethyloxy)-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Dimethyl 2-(1-acryloyl-6-(ethyloxy)-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate can be compared with other similar compounds, such as:
1-Acryloyl-6-methyl-2-piperidinecarboxylate: This compound shares the acryloyl group but differs in the rest of its structure, leading to different chemical and biological properties.
Substituted pyrazolo[1,5-a]pyrimidines: These compounds have a different core structure but may share some functional groups, resulting in overlapping applications in certain fields.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.
Properties
Molecular Formula |
C23H23NO6S3 |
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Molecular Weight |
505.6 g/mol |
IUPAC Name |
dimethyl 2-(6-ethoxy-2,2-dimethyl-1-prop-2-enoyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C23H23NO6S3/c1-7-15(25)24-14-10-9-12(30-8-2)11-13(14)16(19(31)23(24,3)4)22-32-17(20(26)28-5)18(33-22)21(27)29-6/h7,9-11H,1,8H2,2-6H3 |
InChI Key |
DNONTHAWHVLAJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)C=C |
Origin of Product |
United States |
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